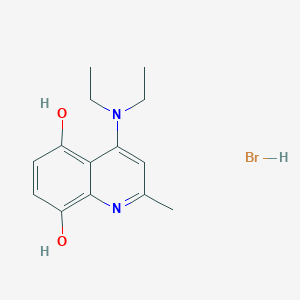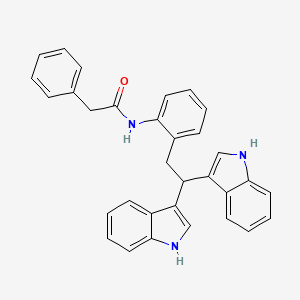
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and a hydroxy-methyloctyl side chain.
准备方法
The synthesis of 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through the reaction of hydrazine with an appropriate carbonyl compound under acidic conditions.
Attachment of the Hydroxy-Methyloctyl Side Chain: The hydroxy-methyloctyl side chain can be introduced via a nucleophilic substitution reaction, where the triazolidine ring reacts with a halogenated octanol derivative.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
化学反应分析
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the triazolidine ring is reduced to a triazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized derivatives, reduced triazoline compounds, and substituted triazolidine derivatives.
科学研究应用
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-methyloctyl side chain allows the compound to interact with hydrophobic pockets in proteins, while the triazolidine ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
1-(3-Hydroxy-3-methylbutyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a shorter side chain, which may affect its hydrophobic interactions and overall reactivity.
1-(3-Hydroxy-3-methylhexyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a similar structure but with a different chain length, influencing its solubility and binding affinity.
1-(3-Hydroxy-3-methyloctyl)-4-ethyl-1,2,4-triazolidine-3,5-dione: The presence of an ethyl group instead of a methyl group can alter the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific side chain length and functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
90157-10-1 |
|---|---|
分子式 |
C12H23N3O3 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
1-(3-hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H23N3O3/c1-4-5-6-7-12(2,18)8-9-15-11(17)14(3)10(16)13-15/h18H,4-9H2,1-3H3,(H,13,16) |
InChI 键 |
STDYDCCGUFLMAE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(CCN1C(=O)N(C(=O)N1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


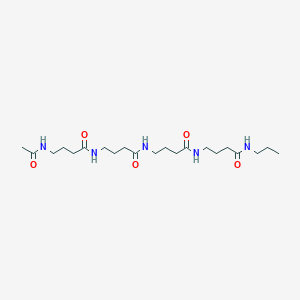
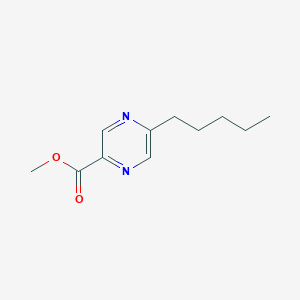
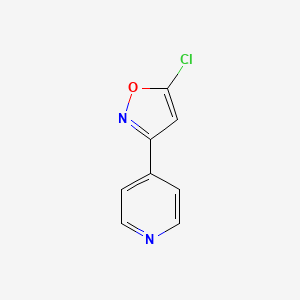
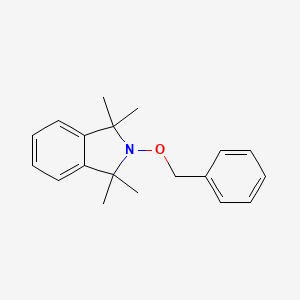


![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
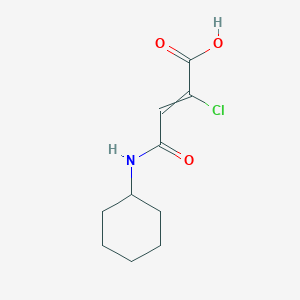
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
